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Compound of Interest

Compound Name: 1-Oxo Ibuprofen

Cat. No.: B027142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data

and analytical methodologies for 1-Oxo Ibuprofen, a significant degradation product of the

widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in drug development, quality control, and impurity analysis.

Introduction
1-Oxo Ibuprofen, chemically known as 2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is

recognized as Ibuprofen EP Impurity J.[1][2][3] Its formation is often associated with the

oxidative and thermal degradation of Ibuprofen.[4][5] As a key impurity, its identification and

characterization are crucial for ensuring the quality, safety, and efficacy of Ibuprofen-containing

pharmaceutical products. This guide compiles the available spectroscopic data (Mass

Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and outlines

representative experimental protocols for its analysis.
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Property Value Reference

Systematic Name

2-[4-(2-

methylpropanoyl)phenyl]propa

noic acid

[6][7]

Synonyms

1-Oxo Ibuprofen, Ibuprofen EP

Impurity J, Ibuprofen USP

Related Compound J

[1][2][8]

CAS Number 65813-55-0 [1][2][8]

Molecular Formula C₁₃H₁₆O₃ [4][5]

Molecular Weight 220.26 g/mol [2]

Spectroscopic Data
While comprehensive, publicly available datasets for the NMR and IR spectra of 1-Oxo
Ibuprofen are limited, mass spectrometry data has been reported. Commercial suppliers of

"Ibuprofen EP Impurity J" reference standards typically provide a detailed Certificate of Analysis

containing ¹H NMR, ¹³C NMR, IR, and MS data upon purchase.[1][2][8][9]

Mass Spectrometry (MS)
The following mass spectrometry data is available from the PubChem database for 1-Oxo
Ibuprofen (CID 11499530).

m/z Ion Description

221.1172 [M+H]⁺ Precursor Ion

177.08 [M+H-C₂H₄O]⁺ Fragment

163.06 [M+H-C₃H₄O₂]⁺ Fragment

135.08 [M+H-C₄H₇O₂]⁺ Fragment

119.08 [M+H-C₅H₈O₃]⁺ Fragment

91.05 [C₇H₇]⁺ Tropylium ion fragment
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Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 1-Oxo Ibuprofen
are not readily available in the public domain. However, the following sections describe

representative methodologies for the analysis of Ibuprofen and its related impurities, which

would be applicable for the characterization of 1-Oxo Ibuprofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: A precisely weighed sample of 1-Oxo Ibuprofen (typically 5-10 mg) is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a

thin pellet.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a

suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile,

methanol) at a low concentration (e.g., 1-10 µg/mL).

Acquisition (ESI-MS/MS):

Ionization Mode: Positive or negative ion mode.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ion (e.g.,

[M+H]⁺ or [M-H]⁻).

Product Ion Scan (MS2): The precursor ion is isolated and fragmented using collision-

induced dissociation (CID) to obtain the fragmentation pattern.

Mass Range: Typically 50-500 m/z.

Visualizations
Formation of 1-Oxo Ibuprofen
1-Oxo Ibuprofen is a known degradation product of Ibuprofen, often formed under oxidative

stress. The following diagram illustrates this transformation.
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Caption: Formation of 1-Oxo Ibuprofen from Ibuprofen via oxidation.

General Workflow for Spectroscopic Analysis
The characterization of a pharmaceutical impurity like 1-Oxo Ibuprofen follows a systematic

analytical workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b027142?utm_src=pdf-body
https://www.benchchem.com/product/b027142?utm_src=pdf-body
https://www.benchchem.com/product/b027142?utm_src=pdf-body-img
https://www.benchchem.com/product/b027142?utm_src=pdf-body
https://www.benchchem.com/product/b027142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Analysis and Interpretation

1-Oxo Ibuprofen Standard

Dissolution in
appropriate solvent

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants Vibrational Frequencies Molecular Weight,

Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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